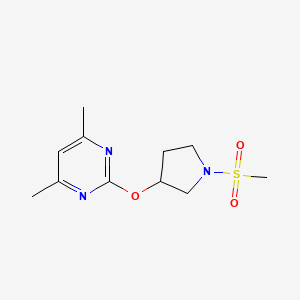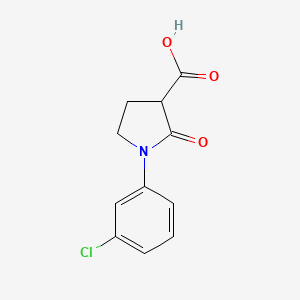
1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid” is likely a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3-Chlorophenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached at the 3rd position. The “2-oxo” suggests a carbonyl group (=O) at the 2nd position of the pyrrolidine ring. The “3-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 3rd position of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the carboxylic acid group could make it reactive with bases and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis of Schiff-Base Metal Complexes
This compound serves as a precursor in the synthesis of Schiff-base metal complexes. These complexes are significant due to their catalytic activities and are employed in reactions like the Claisen–Schmidt condensation for synthesizing chalcone derivatives . The Schiff-base ligands coordinate with transition metals, such as Cu(II), enhancing the yield and efficiency of catalytic processes.
Indole Derivatives Synthesis
Indole derivatives, which are prevalent in natural products and pharmaceuticals, can be synthesized using this compound. These derivatives play a crucial role in cell biology and have applications in treating various disorders, including cancer and microbial infections . The compound’s structure allows for the creation of complex indole-based molecules with significant biological activity.
Coordination Chemistry
In coordination chemistry, 1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is utilized to create ligands that bind to metal ions. This is crucial for the development of new materials with specific electrical and magnetic properties. The ligands formed can lead to the discovery of novel compounds with potential applications in electronics and materials science .
Mécanisme D'action
Target of Action
Compounds like “1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The exact target would depend on the specific structure and properties of the compound .
Mode of Action
Once the compound binds to its target, it can alter the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical Pathways
The compound’s action on its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s action could result in changes to the metabolites produced by that pathway .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors like the compound’s solubility, stability, and size can influence these properties .
Result of Action
The ultimate effects of the compound’s action would depend on the roles of the targets and pathways it affects. This could range from changes in cellular function to effects on the whole organism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and physical factors like temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDULWPXRFVQNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
618070-35-2 | |
| Record name | 1-(3-CHLOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



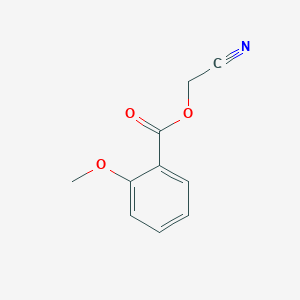
![5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2586331.png)
![(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2586332.png)
![methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2586334.png)

![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)
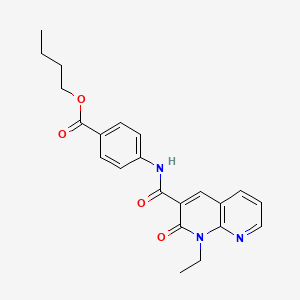

![6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2586341.png)
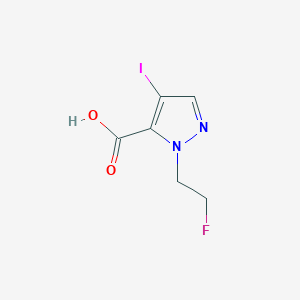
![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2586343.png)
